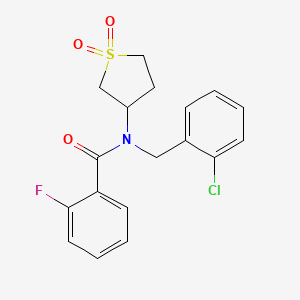![molecular formula C16H15FN2O B4079609 1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4079609.png)
1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol
Overview
Description
1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol, also known as FBE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBE is a benzimidazole derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol is not fully understood. However, it is believed to exert its anti-tumor effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. 1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol has also been shown to activate the Nrf2/ARE pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol is its high purity and yield, which makes it suitable for use in various lab experiments. 1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of 1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol is its relatively low solubility in water, which can make it challenging to use in some experiments.
Future Directions
There are several future directions for the study of 1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol. One of the areas of research is the development of 1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the identification of the exact mechanism of action of 1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol and its potential targets. Additionally, the study of 1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol's pharmacokinetics and toxicity profile is necessary for its clinical development.
Conclusion:
In conclusion, 1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol is a promising chemical compound that has shown potential therapeutic applications in preclinical studies. Its anti-tumor, anti-inflammatory, and anti-oxidant properties make it a promising candidate for the development of drugs for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of 1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol and its potential clinical applications.
Scientific Research Applications
1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-oxidant properties. 1-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethanol has been found to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-11(20)16-18-14-8-4-5-9-15(14)19(16)10-12-6-2-3-7-13(12)17/h2-9,11,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTUFCIAIDTQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanol, 1-[1-(2-fluorobenzyl)-1H-benzoimidazol-2-yl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-nitro-N-phenyl-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B4079532.png)
![5-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4079539.png)

![7-(difluoromethyl)-N-{4-[(methylamino)sulfonyl]phenyl}-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4079551.png)
![1-[4-(3-chlorophenyl)-1-piperazinyl]-3-(2-fluorophenoxy)-2-propanol hydrochloride](/img/structure/B4079552.png)
![N-{1-[1-(3-phenoxypropanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4079561.png)
![N-(4-methylphenyl)-N'-[(3R*,4R*)-4-piperidin-1-yltetrahydrofuran-3-yl]malonamide](/img/structure/B4079568.png)
![N-[1-(1-adamantyl)ethyl]-4-(4-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4079569.png)
![7,7-dimethyl-10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4079593.png)
![ethyl 1-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4079598.png)
![N-[1-(1-adamantyl)ethyl]-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B4079607.png)
![N-(2-chloro-4-nitrophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4079613.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-naphthamide](/img/structure/B4079615.png)
